N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide
N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide
Bifunctional iron chelating agent employed to couple metal ions to biological molecules. Possesses both a strong metal-binding moiety and a group that binds to a biological molecule.
(S)-1-(4-bromoacetamidobenzyl)EDTA is a tetracarboxylic acid consisting of ethylenediaminetetraacetic acid having a 4-bromoacetamidobenzyl group at the C1-position and (S)-configuration. It has a role as a chelator.
(S)-1-(4-bromoacetamidobenzyl)EDTA is a tetracarboxylic acid consisting of ethylenediaminetetraacetic acid having a 4-bromoacetamidobenzyl group at the C1-position and (S)-configuration. It has a role as a chelator.
Brand Name:
Vulcanchem
CAS No.:
81677-64-7
VCID:
VC20783294
InChI:
InChI=1S/C19H24BrN3O9/c20-6-15(24)21-13-3-1-12(2-4-13)5-14(23(10-18(29)30)11-19(31)32)7-22(8-16(25)26)9-17(27)28/h1-4,14H,5-11H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t14-/m0/s1
SMILES:
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr
Molecular Formula:
C19H24BrN3O9
Molecular Weight:
518.3 g/mol
N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide
CAS No.: 81677-64-7
Cat. No.: VC20783294
Molecular Formula: C19H24BrN3O9
Molecular Weight: 518.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Bifunctional iron chelating agent employed to couple metal ions to biological molecules. Possesses both a strong metal-binding moiety and a group that binds to a biological molecule. (S)-1-(4-bromoacetamidobenzyl)EDTA is a tetracarboxylic acid consisting of ethylenediaminetetraacetic acid having a 4-bromoacetamidobenzyl group at the C1-position and (S)-configuration. It has a role as a chelator. |
|---|---|
| CAS No. | 81677-64-7 |
| Molecular Formula | C19H24BrN3O9 |
| Molecular Weight | 518.3 g/mol |
| IUPAC Name | 2-[[(2S)-2-[bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid |
| Standard InChI | InChI=1S/C19H24BrN3O9/c20-6-15(24)21-13-3-1-12(2-4-13)5-14(23(10-18(29)30)11-19(31)32)7-22(8-16(25)26)9-17(27)28/h1-4,14H,5-11H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t14-/m0/s1 |
| Standard InChI Key | VOQPQBGCWBEYEV-AWEZNQCLSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr |
| SMILES | C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr |
| Canonical SMILES | C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr |
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